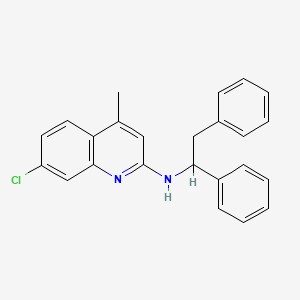
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine, also known as JNJ-31020028, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. This compound has been studied extensively in the field of neuroscience due to its ability to modulate the activity of certain receptors in the brain. In
Wirkmechanismus
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a modulation of the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, cognition, and behavior. The exact mechanism of action of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve a complex interplay between these two systems.
Biochemical and Physiological Effects:
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in dopamine release in the prefrontal cortex, a decrease in serotonin release in the striatum, and an improvement in cognitive function in animal models of schizophrenia and depression. 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has also been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate both the dopaminergic and serotonergic systems in the brain. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life and its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine. One potential avenue of research is the exploration of its therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another area of interest is the investigation of its effects on other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems. Additionally, the development of more potent and selective analogs of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine may lead to the discovery of new treatments for these disorders.
Synthesemethoden
The synthesis of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine involves a multi-step process that begins with the reaction of 4-methyl-2-aminophenol with 2-chloroacetophenone to form the intermediate 4-methyl-2-(2-chlorophenyl)-2,3-dihydroquinolin-1-one. This intermediate is then reacted with 1,2-diphenylethylamine in the presence of a palladium catalyst to yield 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has been studied extensively in the field of neuroscience for its potential therapeutic properties. This compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine a promising candidate for the treatment of various neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
7-chloro-N-(1,2-diphenylethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-17-14-24(27-23-16-20(25)12-13-21(17)23)26-22(19-10-6-3-7-11-19)15-18-8-4-2-5-9-18/h2-14,16,22H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQRUXJALWTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

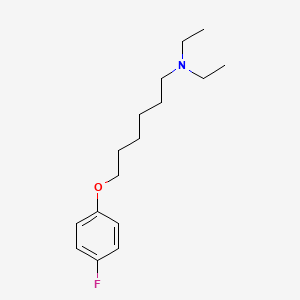
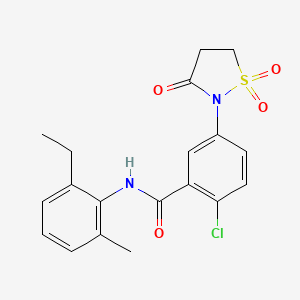
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
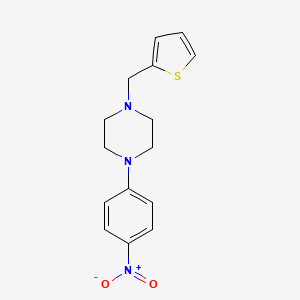
![3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)
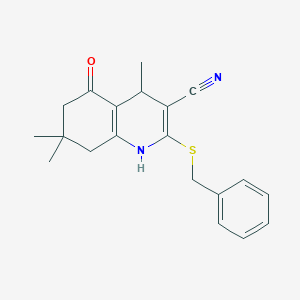
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)